molecular formula C12H8N2 B14763814 Benzo[3,4]cyclohepta[1,2-d]imidazole CAS No. 229-49-2

Benzo[3,4]cyclohepta[1,2-d]imidazole

Cat. No.: B14763814
CAS No.: 229-49-2
M. Wt: 180.20 g/mol
InChI Key: YLIIJLOMXNLUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[3,4]cyclohepta[1,2-d]imidazole is a heterocyclic compound that features a fused ring system combining a benzene ring, a cycloheptane ring, and an imidazole ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[3,4]cyclohepta[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

Benzo[3,4]cyclohepta[1,2-d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzo[3,4]cyclohepta[1,2-d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[3,4]cyclohepta[1,2-d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Shares the imidazole ring but lacks the cycloheptane ring.

    Cycloheptaimidazole: Contains the cycloheptane and imidazole rings but lacks the benzene ring.

    Benzoimidazole: Contains the benzene and imidazole rings but lacks the cycloheptane ring.

Uniqueness

Benzo[3,4]cyclohepta[1,2-d]imidazole is unique due to its fused ring system, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

229-49-2

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

3,5-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,6,8,10,12-heptaene

InChI

InChI=1S/C12H8N2/c1-2-6-10-9(4-1)5-3-7-11-12(10)14-8-13-11/h1-8H

InChI Key

YLIIJLOMXNLUQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C3C2=NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.